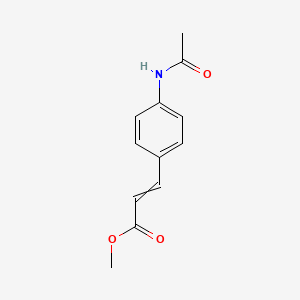Methyl 3-(4-acetamidophenyl)prop-2-enoate
CAS No.: 20883-97-0
Cat. No.: VC18935590
Molecular Formula: C12H13NO3
Molecular Weight: 219.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 20883-97-0 |
|---|---|
| Molecular Formula | C12H13NO3 |
| Molecular Weight | 219.24 g/mol |
| IUPAC Name | methyl 3-(4-acetamidophenyl)prop-2-enoate |
| Standard InChI | InChI=1S/C12H13NO3/c1-9(14)13-11-6-3-10(4-7-11)5-8-12(15)16-2/h3-8H,1-2H3,(H,13,14) |
| Standard InChI Key | NVPUAPCWSYBSQR-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)C=CC(=O)OC |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s IUPAC name, methyl 3-(4-acetamidophenyl)prop-2-enoate, reflects its core structure:
-
A phenyl ring substituted at the para position with an acetamido group (-NHCOCH₃).
-
An α,β-unsaturated ester (prop-2-enoate) linked to the phenyl ring at the β-carbon.
-
A methyl ester (-COOCH₃) at the α-carbon.
The conjugated double bond in the α,β-unsaturated system enhances electrophilicity, making the compound reactive toward nucleophiles, akin to nitro-substituted analogs.
Table 1: Structural Comparison with Analogous Compounds
Synthesis and Reactivity
Proposed Synthesis Pathways
While no direct synthesis reports exist for Methyl 3-(4-acetamidophenyl)prop-2-enoate, analogous methodologies suggest viable routes:
a. Knoevenagel Condensation
Reaction of 4-acetamidobenzaldehyde with methyl acetoacetate under basic conditions (e.g., piperidine or pyridine catalysis) could yield the target compound. This method is widely used for α,β-unsaturated esters, as demonstrated for nitro-substituted derivatives.
b. Esterification of Preformed Acid
-
Step 1: Synthesis of 3-(4-acetamidophenyl)prop-2-enoic acid via aldol condensation.
-
Step 2: Esterification with methanol using acid catalysis (e.g., H₂SO₄) .
Physicochemical Properties
Predicted Properties
Based on structural analogs:
-
Density: ~1.2–1.3 g/cm³ (similar to nitro- and ethoxy-substituted esters) .
-
Melting Point: Likely 80–100°C, influenced by hydrogen bonding from the acetamido group.
-
Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO) due to the acetamido moiety; low in water.
| Compound | Antimicrobial MIC (µg/mL) | Cytotoxic IC₅₀ (µM) |
|---|---|---|
| Methyl 3-(2-nitrophenyl)prop-2-enoate | 32 (S. aureus) | 50 (HeLa cells) |
| Methyl 3-(4-ethoxyphenyl)prop-2-enoate | Not reported | Not reported |
Future Research Directions
Critical Knowledge Gaps
-
Synthetic Optimization: Systematic studies on catalysis and solvent systems for improved yields.
-
Biological Screening: In vitro assays against microbial and cancer cell lines to validate hypothesized activities.
-
Computational Modeling: DFT calculations to predict reactivity and docking studies to identify molecular targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume